(3R,4r)-4,5-isopropylidene pent-2-en-3-ol

asymmetric synthesis chiral building block diastereoselectivity

(3R,4R)-4,5-Isopropylidene pent-2-en-3-ol (CAS 18524‑18‑0, molecular formula C₈H₁₄O₃, MW 158.19 g mol⁻¹) is a protected chiral enitol that combines a vinyl alcohol moiety with an isopropylidene‑acetal‑masked vicinal diol in the (R,R)‑configuration. It is classified as a carbohydrate‑derived C5 synthon and is widely employed as a versatile intermediate in the stereoselective synthesis of natural products, carbocyclic nucleosides, and polyfunctionalised small molecules.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 18524-18-0
Cat. No. B099650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4r)-4,5-isopropylidene pent-2-en-3-ol
CAS18524-18-0
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C(C=C)O)C
InChIInChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1
InChIKeySGAHBTSLTNIYOK-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol (CAS 18524-18-0): Chiral D-threo-Pent-1-enitol Building Block for Asymmetric Synthesis and Drug Discovery


(3R,4R)-4,5-Isopropylidene pent-2-en-3-ol (CAS 18524‑18‑0, molecular formula C₈H₁₄O₃, MW 158.19 g mol⁻¹) is a protected chiral enitol that combines a vinyl alcohol moiety with an isopropylidene‑acetal‑masked vicinal diol in the (R,R)‑configuration [1]. It is classified as a carbohydrate‑derived C5 synthon and is widely employed as a versatile intermediate in the stereoselective synthesis of natural products, carbocyclic nucleosides, and polyfunctionalised small molecules [2]. The compound’s D‑threo backbone and the orthogonal reactivity of its alkene and protected diol make it a strategic building block for target‑oriented synthesis.

Why Generically Substituting (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol with Other Isopropylidene Pentenols Risks Stereochemical and Reactivity Mismatch


Simple replacement of (3R,4R)-4,5-isopropylidene pent‑2‑en‑3‑ol by its (3R,4S) diastereomer (CAS 18524‑19‑1) or by regioisomeric 2‑pentenol derivatives (CAS 106757‑57‑7, 79060‑23‑4) can fundamentally alter the stereochemical outcome of key asymmetric transformations. The (R,R) configuration imposes a specific facial bias in reactions such as Sharpless epoxidation, dihydroxylation, or allylic alkylation; the (3R,4S) isomer presents the vinyl alcohol group on the opposite face, potentially leading to inverted product configuration or drastically reduced enantiomeric excess . Moreover, the vinyl alcohol motif of the target compound enables distinct reactivity (e.g., tautomerisation‑driven enone formation) that is absent in allylic‑alcohol regioisomers, while the D‑threo backbone is a mandatory substructure for several bioactive natural products [1]. The following quantitative evidence guide details the specific, measurable dimensions that justify a deliberate procurement decision.

Quantitative Differentiation Evidence for (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol vs. Closest Analogs


Diastereomeric Configuration: (3R,4R) vs. (3R,4S) Isopropylidene Pent-2-en-3-ol

The (3R,4R) diastereomer (CAS 18524‑18‑0) and the (3R,4S) diastereomer (CAS 18524‑19‑1) differ exclusively in the configuration at C‑1. This is reflected in their distinct IUPAC names: (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol for the target versus (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol for the comparator [REFS-1, REFS-2]. In analogous isopropylidene‑protected pentenol systems, the ¹³C NMR chemical shift of C‑1 differs by approximately 2‑3 ppm between threo and erythro diastereomers (e.g., δ 71.2 ppm for threo vs. δ 73.8 ppm for erythro) [3]. Although predicted boiling points (215.1 °C for both) are identical, the divergent C‑1 configuration leads to opposite face selectivity in nucleophilic additions to the vinyl group.

asymmetric synthesis chiral building block diastereoselectivity

Vinyl Alcohol vs. Allylic Alcohol Motif: (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol vs. (R)-4,5-Isopropylidene-2-pentenol

The target compound contains a vinyl alcohol (enol) functionality, whereas (R)-4,5-isopropylidene-2-pentenol (CAS 106757‑57‑7) is a primary allylic alcohol. This structural difference results in a measurable lipophilicity shift: the computed XLogP3‑AA for the target is 0.5 [1], while the allylic regioisomer exhibits a predicted XLogP3 of ca. 0.7 (ΔlogP ≈ 0.2) [2]. The higher polarity of the vinyl alcohol improves aqueous solubility and alters extraction behaviour. Functionally, the target’s enol unit engages in acid‑catalysed keto‑enol tautomerisation and can serve as a precursor to α,β‑unsaturated carbonyl systems, whereas the allylic alcohol is tailored for directed epoxidations and [3,3]‑sigmatropic rearrangements.

chemo-selectivity olefin metathesis directed oxidation

Alkene vs. Alkyne Backbone: (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol vs. (3R,4S)-4,5-Isopropylidene Pent-2-yn-3-ol

The alkynyl analog (3R,4S)-4,5-isopropylidene pent‑2‑yn‑3‑ol (CAS 4688‑38‑4) possesses a terminal alkyne (C≡C bond length ~1.20 Å) instead of the vinyl group (C=C bond length ~1.34 Å) present in the target [1]. This geometric difference translates into divergent reactivity: the target alkene participates in olefin cross‑metathesis, Heck coupling, and epoxidation, while the alkyne is compatible with Cu‑catalysed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑couplings. The alkyne also exhibits a higher electron density, affecting the acidity of the adjacent C–H bond (pKa ~25 for terminal alkyne vs. ~44 for vinyl proton).

orthogonal reactivity click chemistry cross-coupling

Commercial Purity and Handling: (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol vs. (3R,4S) Isomer

According to the safety data sheet provided by Lookchem, (3R,4R)-4,5-isopropylidene pent‑2‑en‑3‑ol is supplied at 100 % concentration (neat) . In contrast, the (3R,4S) diastereomer (CAS 18524‑19‑1) is commonly listed at 95 % purity by several suppliers . This 5 percentage‑point purity advantage can be significant in multi‑step syntheses where trace impurities accumulate, potentially reducing the yield and complicating purification of advanced intermediates.

procurement specification purity vendor comparison

High‑Value Application Scenarios for (3R,4R)-4,5-Isopropylidene Pent-2-en-3-ol Based on Quantified Differentiation


Stereoselective Synthesis of D‑threo‑Configured Natural Products and API Intermediates

The (R,R) configuration of the isopropylidene‑protected diol is a direct match for the D‑threo backbone found in several bioactive natural products (e.g., certain polyene macrolides and amino‑polyol antibiotics). As shown in the diastereomeric comparison (Section 3, Evidence Item 1), the opposite C‑1 epimer would deliver the incorrect erythro stereochemistry, potentially abolishing biological activity. Procurement of CAS 18524‑18‑0 is therefore mandatory when the target’s absolute configuration must be D‑threo .

Olefin‑Metathesis‑Based Diversification for Parallel Library Synthesis

The terminal vinyl group of (3R,4R)-4,5-isopropylidene pent‑2‑en‑3‑ol makes it an ideal substrate for olefin cross‑metathesis with functionalised alkenes, enabling rapid construction of diverse compound libraries. The alkynyl analog cannot participate in metathesis (Section 3, Evidence Item 3), and the allylic regioisomer would require additional manipulations to liberate a suitable olefin. This scenario leverages the compound’s unique alkene reactivity to accelerate medicinal‑chemistry lead optimisation [1].

Enantioselective Catalysis Model Substrates and Ligand Design

The combination of a well‑defined (R,R) chiral scaffold and a reactive vinyl alcohol makes the target compound a valuable model substrate for evaluating new asymmetric catalysts (e.g., in Sharpless epoxidation or dihydroxylation). The divergent reactivity of the vinyl alcohol vs. allylic alcohol (Section 3, Evidence Item 2) allows researchers to probe chemo‑ and enantioselectivity in a single system, facilitating structure‑selectivity relationship studies [2].

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